4-(CYCLOHEXYLAMINO)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
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Overview
Description
4-(CYCLOHEXYLAMINO)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(CYCLOHEXYLAMINO)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the cyclohexylamino and methylsulfanyl groups can be done through nucleophilic substitution reactions.
Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to speed up reactions and improve efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(CYCLOHEXYLAMINO)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological assays: Investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine
Drug development: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry
Material science: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(CYCLOHEXYLAMINO)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclohexylamino)-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carboxamide
- 4-(Cyclohexylamino)-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-methanol
Uniqueness
4-(CYCLOHEXYLAMINO)-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
4-(cyclohexylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S/c1-13-8-10-14(11-9-13)17-16(12-20)18(23-19(22-17)24-2)21-15-6-4-3-5-7-15/h8-11,15H,3-7H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGUJALMCBZDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NC3CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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